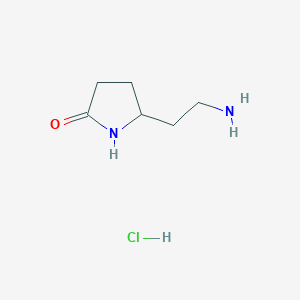

5-(2-Aminoethyl)pyrrolidin-2-on-Hydrochlorid

Übersicht

Beschreibung

5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63. The purity is usually 95%.

BenchChem offers high-quality 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Der fünfgliedrige Pyrrolidinring, der Bestandteil von “5-(2-Aminoethyl)pyrrolidin-2-on-Hydrochlorid” ist, wird häufig von Medizinalchemikern verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .

Antiarrhythmische Aktivität

Pyrrolidin-2-on-Derivate, wie z. B. “this compound”, haben eine Affinität zu α1-adrenergen Rezeptoren gezeigt . Die Blockade des α1-Adrenozeptors kann eine Rolle bei der Wiederherstellung des normalen Sinusrhythmus spielen . Ein neuartiges Pyrrolidin-2-on-Derivat S-75 hat eine prophylaktische antiarrhythmische Aktivität bei Adrenalin-induzierter Arrhythmie gezeigt .

Einfluss auf Ionenkanäle

Das Pyrrolidin-2-on-Derivat S-75 wurde auf seinen Einfluss auf Natrium-, Calcium-, Kaliumkanäle und β1-adrenerge Rezeptoren untersucht . Obwohl die Effekte auf Ionenkanäle als schwach befunden wurden, liefert diese Studie eine Grundlage für weitere Forschungen zu den potenziellen Anwendungen von “this compound” in diesem Bereich .

Therapeutische Anwendungen

Die Verbindung S-75, ein Pyrrolidin-2-on-Derivat, zeigte therapeutische antiarrhythmische Eigenschaften bei Adrenalin-induzierter Arrhythmie, reduzierte post-arrhythmogene Herzrhythmusstörungen und verringerte die Tiersterblichkeit . Dies deutet auf potenzielle therapeutische Anwendungen von “this compound” hin.

Stereogenitätsstudien

Eines der wichtigsten Merkmale des Pyrrolidinrings ist die Stereogenität der Kohlenstoffe . Die verschiedenen Stereoisomere und die räumliche Orientierung der Substituenten können zu einem anderen biologischen Profil von Medikamentenkandidaten führen . Dies macht “this compound” zu einer wertvollen Verbindung für die Untersuchung der Auswirkungen der Stereogenität auf die biologische Aktivität.

Synthese Strategien

Die Synthese von Pyrrolidinverbindungen kann basierend auf zwei Strategien geplant werden: Ringaufbau aus verschiedenen cyclischen oder acyclischen Vorläufern oder Funktionalisierung vorgebildeter Pyrrolidinringe . “this compound” kann in beiden Strategien verwendet werden, was es zu einer vielseitigen Verbindung im Bereich der synthetischen Chemie macht .

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives, such as this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in their function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may influence a range of biochemical pathways .

Biochemische Analyse

Biochemical Properties

5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride plays a vital role in biochemical reactions due to its unique structure. The compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can significantly impact biochemical pathways and cellular functions.

Cellular Effects

The effects of 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes. These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding how 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride affects cellular processes and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride remains stable under specific conditions but may degrade over extended periods . This degradation can lead to changes in its biochemical activity and cellular effects. Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological functions. Identifying the threshold effects and safe dosage ranges is essential for potential therapeutic applications and minimizing adverse effects.

Metabolic Pathways

5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play roles in metabolic processes. For instance, it may influence the activity of enzymes involved in amino acid metabolism and energy production . These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways associated with 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is crucial for elucidating its biochemical effects.

Transport and Distribution

The transport and distribution of 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride within cells and tissues are essential aspects of its biochemical activity. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function. Studying these transport and distribution mechanisms is vital for understanding how 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride exerts its effects in vivo.

Subcellular Localization

The subcellular localization of 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

5-(2-aminoethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-4-3-5-1-2-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOLXKWRLHOHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803570-39-9 | |

| Record name | 2-Pyrrolidinone, 5-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803570-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-imino-5a-methoxy-1-oxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B1653211.png)

![3-(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)-1-{6-oxaspiro[4.5]decan-9-yl}urea](/img/structure/B1653213.png)

![N-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylpyridin-2-amine](/img/structure/B1653215.png)

![1-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B1653218.png)

![[5-Fluoro-2-[(5-fluoro-2-methylphenyl)methoxy]-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1653223.png)

![3-[(4,6-difluoro-2,3-dihydro-1H-inden-1-yl)amino]-2,2-dimethylpropanamide](/img/structure/B1653226.png)

![N,1-dimethyl-N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1653227.png)

![5-fluoro-N,N-dimethyl-2-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzamide](/img/structure/B1653228.png)

![1-[[(6S)-2-(2-Methoxyphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl]methyl]-3-propan-2-ylurea](/img/structure/B1653231.png)

![N-{[2-(methylsulfanyl)pyridin-4-yl]methyl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B1653233.png)